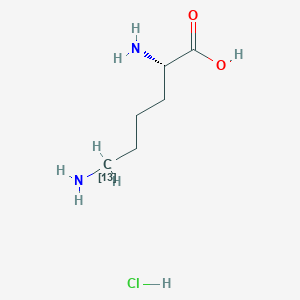

L-Lysine-6-13C hydrochloride

Description

Role of L-Lysine as a Fundamental Amino Acid Tracer in Biochemical Systems

L-lysine is an essential amino acid, meaning that it cannot be synthesized by mammals and must be obtained from the diet. researchgate.netnih.govmedchemexpress.com This characteristic makes it an ideal tracer for studying protein synthesis and degradation. When L-lysine labeled with a stable isotope, such as L-Lysine-6-13C hydrochloride, is introduced into a biological system, it is incorporated into newly synthesized proteins. nih.gov

By tracking the incorporation of the labeled lysine (B10760008) over time, researchers can determine the rate of protein synthesis. Conversely, by monitoring the disappearance of the labeled lysine from proteins, they can study the rate of protein degradation. This information is crucial for understanding a wide range of biological processes and diseases.

Detailed Research Findings:

Recent studies have utilized this compound and other isotopically labeled lysine variants in a variety of research applications:

Metabolic Flux Analysis (MFA): In studies of Corynebacterium glutamicum, a bacterium used for the industrial production of lysine, ¹³C-labeled lysine has been instrumental in analyzing and optimizing the metabolic pathways to increase lysine yield. nih.govnih.gov By tracing the flow of carbon from different substrates, researchers can identify bottlenecks and potential targets for genetic engineering to improve production. nih.gov

Quantitative Proteomics (SILAC): The SILAC technique relies on incorporating "heavy" and "light" amino acids into different cell populations. For instance, one population is grown in media containing this compound ("heavy"), while the control population is grown with normal L-lysine ("light"). carlroth.com After experimental treatment, the protein lysates are mixed, and the relative abundance of proteins is determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. carlroth.com This has been used to study cell-specific protein expression in co-culture systems. nih.gov

In Vivo Studies: Labeled lysine has been used in human studies to investigate amino acid kinetics and requirements. For example, oral tracer studies with L-[1-¹³C]lysine have been conducted to determine lysine oxidation rates and daily requirements. researchgate.net Similarly, studies in mice using feed containing Lysine-¹³C₆ have enabled the in vivo labeling of tissues for use as internal standards in proteomic experiments. msbioworks.com

Understanding Disease Mechanisms: Isotope-labeled amino acids are valuable tools for investigating the metabolic changes associated with various diseases. For example, they can be used to study alterations in protein metabolism in conditions like diabetes or cancer. medchemexpress.com

Interactive Data Table: Properties of L-Lysine Isotopic Variants

| Property | L-Lysine-6-¹³C hydrochloride | L-Lysine-¹³C₆ hydrochloride | L-Lysine-¹³C₆,¹⁵N₂ hydrochloride |

| Molecular Formula | H₂N¹³CH₂(CH₂)₃CH(NH₂)CO₂H · 2HCl sigmaaldrich.com | H₂N(¹³CH₂)₄¹³CH(NH₂)¹³CO₂H · HCl sigmaaldrich.com | Not explicitly found |

| Molecular Weight | 220.10 sigmaaldrich.com | 188.60 sigmaaldrich.com | 227.05 isotope.com |

| CAS Number | 1217466-44-8 sigmaaldrich.com | 1228077-86-8 sigmaaldrich.com | 202406-54-0 isotope.com |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com | 99 atom % ¹³C sigmaaldrich.com | ¹³C₆, 99%; ¹⁵N₂, 99% isotope.com |

| Primary Application | Tracer in metabolic studies | SILAC, Proteomics sigmaaldrich.com | Heavy SILAC media, Metabolomics isotope.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

129243-92-1 |

|---|---|

Molecular Formula |

C6H15ClN2O2 |

Molecular Weight |

183.64 g/mol |

IUPAC Name |

(2S)-2,6-diamino(613C)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4+1; |

InChI Key |

BVHLGVCQOALMSV-BGOJRGFQSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Isomeric SMILES |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Synonyms |

L-Lysine-6-13C hydrochloride |

Origin of Product |

United States |

Preparation and Isotopic Enrichment Methodologies of L Lysine 6 13c Hydrochloride

Optimized Fermentation Processes for High Abundance 13C Labeling

The production of L-Lysine-6-13C hydrochloride with high isotopic abundance is often achieved through optimized fermentation processes using microorganisms. These processes are meticulously designed to maximize the incorporation of the stable isotope ¹³C into the lysine (B10760008) molecule.

A common strategy involves the use of bacterial strains, such as Corynebacterium glutamicum, which are known for their ability to produce L-lysine. dtu.dk In a typical fed-batch fermentation process, these microorganisms are cultured in a minimal medium where the primary carbon source is ¹³C-labeled glucose. dtu.dkresearchgate.net The concentration and feeding strategy of the ¹³C-glucose are critical parameters that are carefully controlled to ensure efficient uptake and incorporation into the lysine biosynthesis pathway.

Researchers have developed various feeding schemes, including one-step and two-step feeding strategies, to enhance the incorporation of the isotope. researchgate.net Monitoring dissolved oxygen levels and the consumption rates of the carbon and nitrogen sources throughout the fermentation process allows for real-time adjustments to maintain optimal conditions for both cell growth and lysine production. researchgate.netnih.gov For instance, the ratio of ammonium (B1175870) chloride to D-glucose consumption has been quantitatively monitored to optimize nutrient feeding. researchgate.net Through such optimized protocols, a significant increase in the yield of ¹³C-labeled proteins and amino acids can be achieved, making the process more cost-effective. researchgate.netnih.gov

Below is an interactive table summarizing key parameters and findings from optimized fermentation studies for producing ¹³C-labeled amino acids.

Biosynthetic Approaches for Site-Specific and Uniform Isotopic Incorporation

Beyond simply achieving high abundance, the specific placement of the ¹³C isotope within the L-lysine molecule is often desired. This is where biosynthetic approaches for site-specific and uniform isotopic incorporation become essential.

For uniform labeling of all carbon atoms in L-lysine, microorganisms are grown in a medium where the sole carbon source is uniformly labeled, such as [U-¹³C₆]-glucose. sigmaaldrich.com This ensures that all carbons in the synthesized lysine molecules are ¹³C.

Site-specific labeling, on the other hand, requires more intricate strategies. It involves providing the microorganism with a specifically labeled precursor that enters the lysine biosynthetic pathway at a particular point, leading to the incorporation of ¹³C at a predetermined position. sigmaaldrich.comrsc.org For example, the use of [2-¹³C] glycerol (B35011) or [1,3-¹³C] glycerol as carbon precursors can lead to predictable labeling patterns in various amino acids, including lysine. sigmaaldrich.com While the direct precursors for site-specific labeling of lysine at the C6 position are not as commonly detailed as for other amino acids, the principle remains the same: introducing a labeled substrate that is a key intermediate in the specific part of the metabolic pathway leading to the desired labeled position.

Another approach is "reverse labeling," where a medium containing uniformly labeled carbon and nitrogen sources is supplemented with an unlabeled amino acid. nih.gov This results in a protein where all amino acids are labeled except for the one that was provided in its unlabeled form. nih.gov This technique can be adapted to achieve specific labeling patterns by carefully selecting the labeled and unlabeled components of the growth medium.

The choice between uniform and site-specific labeling depends on the specific application. Uniform labeling is often used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. carlroth.comisotope.comnih.gov Site-specific labeling is particularly valuable for nuclear magnetic resonance (NMR) studies, as it can simplify complex spectra and provide detailed structural and dynamic information. rsc.orgacademie-sciences.fr

Considerations for Isotopic Purity in Labeled Compound Synthesis

The isotopic purity of L-Lysine-6-¹³C hydrochloride is a critical quality parameter that directly impacts the accuracy of experimental results. researchgate.netnih.gov Several factors can influence isotopic purity, and rigorous quality control measures are necessary to ensure a high-quality product.

The primary method for determining isotopic purity is mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS). scilit.comresearchgate.net HRMS can accurately distinguish between molecules with very small mass differences, allowing for the quantification of the labeled compound versus its unlabeled counterpart and other isotopologues. researchgate.netalmacgroup.com Liquid chromatography coupled with mass spectrometry (LC-MS) is also a powerful tool for analyzing the isotopic enrichment of compounds. nih.gov

During the synthesis, whether through fermentation or chemical methods, the presence of natural abundance isotopes in the starting materials and reagents can lead to a final product that is not 100% isotopically pure. Therefore, the isotopic enrichment of the ¹³C source (e.g., ¹³C-glucose) is a key determinant of the final product's purity.

Quality control frameworks often involve the use of sophisticated analytical techniques and data analysis methods. researchgate.netnih.gov For instance, the development of algorithms and software can help to correct for the natural isotopic contributions from other elements in the molecule, providing a more accurate calculation of the true isotopic enrichment. scilit.comresearchgate.net The use of internal standards, including other isotopically labeled compounds, can also improve the accuracy and reliability of quantification in proteomic and metabolomic studies. nih.gov Strict quality control systems are implemented at every stage, from the procurement of raw materials to the final product delivery, to ensure high purity and accurate isotope abundance.

The following table outlines key analytical techniques and considerations for ensuring the isotopic purity of L-Lysine-6-¹³C hydrochloride.

Advanced Applications in Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture Silac

Fundamental Principles of SILAC Utilizing L-Lysine-6-13C Hydrochloride for Proteome Quantification

The core principle of SILAC is to create a cell population whose entire proteome is labeled with a heavy amino acid, making it distinguishable by mass from an unlabeled control population. researchgate.net By mixing the protein populations from the different states (e.g., treated vs. untreated) at an early stage, the method minimizes quantitative errors that can be introduced during sample preparation.

In a typical SILAC experiment, one population of cells is cultured in a standard "light" medium, while the other is cultured in a "heavy" medium that is identical except for the substitution of a standard amino acid with its stable isotope-labeled counterpart. researchgate.net For labeling with this compound, the standard L-lysine in the culture medium is replaced with L-lysine in which all six carbon atoms are the heavy isotope ¹³C. medchemexpress.com

As cells grow and divide, they consume the amino acids from the medium for protein synthesis. thermofisher.com Consequently, all newly synthesized proteins in the "heavy" cell population will incorporate L-Lysine-6-¹³C. creative-biolabs.com Over several cell divisions, the entire lysine-containing proteome becomes labeled. researchgate.net The efficiency of incorporation is crucial for accurate quantification and is typically verified by mass spectrometry to ensure that labeling is complete or has reached a steady state. researchgate.net For example, studies in NIH 3T3 cells have shown that complete incorporation of ¹³C₆ L-lysine into peptides can be observed after five days in culture. researchgate.net

After the labeling phase, the cell populations are combined, and the proteins are extracted and digested, commonly with trypsin. The resulting peptide mixture is then analyzed by high-resolution mass spectrometry. nih.govacs.org Peptides from the "heavy" population that contain L-Lysine-6-¹³C will have a greater mass than their "light" counterparts. thermofisher.com Specifically, the substitution of six ¹²C atoms with six ¹³C atoms results in a predictable mass increase of approximately 6 Daltons (Da) for each incorporated lysine (B10760008) residue. medchemexpress.comeurisotop.com

This mass difference allows the mass spectrometer to distinguish between identical peptides from the two different cell populations. nih.gov They appear as distinct, paired peaks in the mass spectrum. thermofisher.com The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the source protein in the two samples. mdpi.com For instance, a 1:1 ratio indicates no change in protein abundance, whereas a ratio greater or less than one signifies upregulation or downregulation, respectively.

| Isotope-Labeled Compound | Abbreviation | Mass Shift (vs. Unlabeled) |

|---|---|---|

| L-Lysine-13C6 hydrochloride | Lys-6 | +6 Da |

| L-Lysine-4,4,5,5-D4 dihydrochloride | Lys-4 | +4 Da |

| L-Lysine-13C6,15N2 dihydrochloride | Lys-8 | +8 Da |

Dynamic SILAC for Comprehensive Protein Turnover Rate Determination

While classic SILAC is excellent for comparing relative protein abundance at steady state, a variation of the method known as dynamic SILAC, or pulsed SILAC (pSILAC), is used to measure the kinetics of protein synthesis and degradation. nih.govliverpool.ac.uk This approach provides a deeper understanding of the proteome as a dynamic entity, where the concentration of any protein is governed by the balance between its synthesis and degradation rates. mdpi.comacs.org

In a dynamic SILAC experiment, cells are typically grown in a light medium and then switched to a heavy medium containing L-Lysine-6-¹³C hydrochloride. nih.govthermofisher.com Samples are then collected at various time points after the switch and analyzed by mass spectrometry to measure the rate of incorporation of the heavy label. mdpi.com

The rate of protein synthesis is determined by monitoring the appearance of heavy-labeled peptides over time. mdpi.com Following the switch to the heavy SILAC medium, newly synthesized proteins will incorporate L-Lysine-6-¹³C, while pre-existing proteins will remain in their light form. biorxiv.org The ratio of the heavy peptide signal to the total peptide signal (heavy + light) for a given protein increases over time as more of the light protein pool is replaced by newly synthesized heavy protein. nih.gov

By plotting the fraction of the labeled protein versus time, a synthesis rate constant (kₛ) can be calculated for each protein. researchgate.net This allows for a proteome-wide analysis of synthesis kinetics. Studies have shown that the aminoacyl-tRNA precursor pool becomes almost completely labeled within a few hours, making protein turnover the rate-limiting factor in the labeling kinetics of most proteins. acs.orgnih.gov

Protein degradation kinetics can be measured using a "pulse-chase" experimental design. nih.govacs.org In this setup, cells are first fully labeled with a heavy amino acid like L-Lysine-6-¹³C hydrochloride (the "pulse"). Then, the heavy medium is replaced with a light medium containing unlabeled lysine (the "chase"). The rate of disappearance of the heavy-labeled protein pool is monitored over time, which directly corresponds to the protein's degradation rate.

Alternatively, in a single-pulse experiment (switching from light to heavy medium), the degradation rate constant (kₔₑ₉) can be determined alongside the synthesis rate. nih.govresearchgate.net As the fraction of labeled protein is measured over time, the rate at which it approaches a steady-state level is influenced by both synthesis and degradation. nih.gov Mathematical models are applied to this time-course data to deconvolve the two rates. nih.gov This allows for the calculation of protein half-lives (t₁/₂) across the proteome, revealing that different proteins can have vastly different stabilities, with half-lives ranging from minutes to years. nih.gov

| Cell Line | Median Protein Degradation Rate (%/h) | Median Protein Half-Life (hours) | Reference Study Finding |

|---|---|---|---|

| Human A549 Adenocarcinoma Cells | Not explicitly stated as a median rate | ~43 (calculated from rate below) | Reported degradation rates for nearly 600 proteins. researchgate.net |

| Mouse C2C12 Muscle Cells | 1.6 | ~43 | A median protein degradation rate of 1.6%/h was reported among 3,528 proteins. researchgate.net |

| HeLa Cells | Not explicitly stated as a median rate | ~20 (mean) | Revealed broad distributions in protein turnover half-lives with a mean of 20 hours. nih.gov |

The principles of dynamic SILAC can be extended to living organisms to study proteome turnover in vivo. nih.gov This is often achieved by feeding animals a diet where a specific amino acid is replaced with its heavy isotope-labeled version. For example, to measure the turnover of synaptic proteins, mice can be fed a diet enriched with L-Lysine-6-¹³C for a "pulse" period, followed by a switch to a normal "light" diet for the "chase" period. nih.gov

Tissues are harvested at different time points during the pulse or chase phases, and the proteome is analyzed by mass spectrometry. nih.gov This powerful approach allows researchers to identify proteins with different stabilities in a physiological context, such as identifying long-lived proteins within specific subcellular compartments like synapses. nih.gov This in vivo labeling has been instrumental in understanding how protein stability contributes to cellular function and aging.

Multiplexed Quantitative Proteomics Strategies Incorporating this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative mass spectrometry-based proteomics. The metabolic incorporation of amino acids with stable isotopes allows for the direct comparison of protein abundance between different cell populations. This compound, a "heavy" isotopologue of lysine, is a key reagent in this technique. Its use, often in combination with other labeled amino acids, enables multiplexed experimental designs that enhance the throughput and statistical power of proteomic analyses.

Two-Plex and Multi-Plex SILAC Designs with Varying Isotope Combinations

The foundational SILAC experiment is a two-plex (duplex) design, comparing two cell populations. One population is grown in standard "light" medium (containing natural L-lysine), while the second is grown in a "heavy" medium where the natural lysine is replaced with an isotopically labeled version, such as this compound. researchgate.net This results in a specific mass shift for every lysine-containing peptide in the heavy population, allowing for their differentiation and relative quantification by mass spectrometry. researchgate.net

This concept can be expanded to multi-plex (or tri-plex) designs by introducing a third cell population grown in a "medium" labeled medium. eurisotop.com This is achieved by using another isotopologue of lysine or arginine that produces a different mass shift. For instance, a common three-plex experiment utilizes "light" L-lysine, "medium" 4,4,5,5-D4 L-lysine (+4 Da shift), and "heavy" L-Lysine-13C6,15N2 hydrochloride (+8 Da shift). eurisotop.comthermofisher.com this compound (+6 Da shift) can also be used in these combinations. researchgate.neteurisotop.comthermofisher.com The use of multiple distinct isotopic labels allows for the simultaneous comparison of three different experimental conditions, reducing variability and increasing analytical efficiency. thermofisher.comgbiosciences.com More complex strategies, such as 5-plex SILAC, have also been developed, although these may rely on quantifying only arginine-containing peptides to maintain distinct mass shifts. gbiosciences.comnih.gov

| SILAC Plex Level | Condition 1 (Light) | Condition 2 (Medium) | Condition 3 (Heavy) |

| Two-Plex | L-Lysine | This compound (+6 Da) | N/A |

| Three-Plex | L-Lysine | 4,4,5,5-D4 L-lysine (+4 Da) | L-Lysine-13C6,15N2 hydrochloride (+8 Da) |

| Three-Plex | L-Lysine | This compound (+6 Da) | L-Lysine-13C6,15N2 hydrochloride (+8 Da) |

This table illustrates common combinations of lysine isotopologues used in 2-plex and 3-plex SILAC experiments and the resulting mass difference (shift) from the unlabeled, or "light," version.

Integration with Neutron-Encoded (NeuCode) SILAC for Enhanced Multiplexing

To further increase multiplexing capacity, this compound can be integrated into a more advanced strategy known as Neutron-Encoded (NeuCode) SILAC. thermofisher.cn This technique exploits the subtle mass differences that arise from the distinct neutron binding energies of different stable isotopes. nih.govnih.gov NeuCode uses combinations of ¹³C, ¹⁵N, and ²H (deuterium) to create a set of near-isobaric lysine isotopologues. thermofisher.cn These molecules have the same nominal mass but differ by only a few millidaltons (mDa). nih.govnih.gov

For example, a traditional SILAC experiment might compare "light" lysine with a "heavy" version that is 8 Daltons heavier (e.g., ¹³C₆¹⁵N₂-lysine). nih.gov In NeuCode, multiple heavy isotopologues with the same nominal mass (e.g., +8 Da) are used, such as ¹³C₆¹⁵N₂-lysine (+8.0142 Da) and ²H₈-lysine (+8.0502 Da). nih.govfao.org These small mass differences are imperceptible at standard mass spectrometer resolutions but can be resolved using high-resolution instruments, such as Orbitrap mass spectrometers. thermofisher.cnnih.gov This allows multiple samples to be encoded within a single isotopic cluster, significantly increasing the number of conditions that can be analyzed in a single experiment without increasing spectral complexity. thermofisher.cnfishersci.com By combining different isotopologues, NeuCode SILAC can achieve up to 9-plex quantification or higher. nih.govnih.gov

| NeuCode Lysine Isotopologue | Isotope Composition | Nominal Mass Shift (Da) | Precise Mass Shift (Da) |

| K000 (Light) | Natural Abundance | +0 | +0 |

| K602 | ¹³C₆, ¹⁵N₂ | +8 | +8.01420 |

| K341 | ¹³C₃, ²H₄, ¹⁵N₁ | +8 | +8.03221 |

| K080 | ²H₈ | +8 | +8.05021 |

This table presents examples of near-isobaric lysine isotopologues used in NeuCode SILAC. While they share the same nominal mass shift, their precise mass differences allow for multiplexed quantification with high-resolution mass spectrometry. thermofisher.cnnih.govfishersci.com

Cell and Organismal Model Systems for SILAC Applications

The versatility of SILAC allows its application to a wide range of biological models, from single mammalian cells to whole organisms. The fundamental requirement is the metabolic incorporation of the labeled amino acid into the proteome, which sometimes requires specific adaptations depending on the model system's biology.

Application across Diverse Mammalian Cell Lines

SILAC, utilizing heavy lysine isotopes like this compound, is widely and routinely applied to a vast array of mammalian cell lines. thermofisher.comthermofisher.com The method is effective for both adherent and suspension cells. Because lysine is an essential amino acid for mammals, it is readily taken up from the culture medium and incorporated into newly synthesized proteins, making these cell lines ideal for metabolic labeling. nih.gov Successful implementation has been demonstrated in numerous common cell lines, including HeLa, A549, U2OS, COS7, 293T, NIH 3T3, and Jurkat cells. thermofisher.com The technique has also been adapted for more specialized cell types, such as mouse and human embryonic stem cells (ESCs), which required modifications to the culture medium, like using Knockout Serum Replacement instead of dialyzed fetal bovine serum, to ensure efficient labeling. nih.gov

Adaptations for Microbial, Yeast, and Plant Cellular Models

Applying SILAC to microorganisms and plants presents a unique challenge: many of these organisms are prototrophic, meaning they can synthesize all their own amino acids, including lysine. nih.govnih.gov This biosynthetic capability can prevent the efficient incorporation of exogenously supplied heavy amino acids. To overcome this, two primary strategies are employed:

Use of Auxotrophic Strains: The most common approach is to use mutant strains that are auxotrophic for lysine (and often arginine), meaning they have a defect in the biosynthetic pathway and cannot produce their own. nih.gov These strains are compelled to utilize the heavy lysine provided in the growth medium, leading to complete proteome labeling.

Native SILAC (nSILAC): A more recent development for prototrophic organisms is nSILAC. nih.govnih.gov This strategy leverages the natural feedback inhibition of the lysine biosynthesis pathway. When grown in a medium rich with exogenous lysine, even prototrophic strains of yeast and bacteria will down-regulate their own lysine production and incorporate the externally supplied amino acid. nih.govnih.gov This allows for effective SILAC labeling without the need for genetic modification. nih.gov

These adaptations have enabled the successful application of quantitative proteomics using heavy lysine in models such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. nih.govnih.gov

Whole Organism Proteome Labeling in Invertebrates and Vertebrates

The principles of SILAC have been successfully extended from cell culture to whole multicellular organisms, a technique often referred to as "in vivo SILAC". asahiworks.jp This powerful approach allows for quantitative proteomic analysis across different tissues within a complex biological system.

Vertebrates: The "SILAC mouse" is a prominent example of in vivo SILAC in vertebrates. nih.govmsbioworks.com Mice are fed a specially formulated diet in which the natural lysine is completely replaced by a heavy isotopologue, such as L-Lysine-6-13C. asahiworks.jpnih.gov Over time, this leads to the near-complete labeling of the entire mouse proteome across all tissues. msbioworks.com These fully labeled mice can then serve as internal standards; their tissues can be mixed with those from an unlabeled experimental mouse (e.g., a disease model) to provide highly accurate protein quantification. nih.gov

Invertebrates: In vivo SILAC has also been effectively applied to invertebrate models like the fruit fly, Drosophila melanogaster. thermofisher.com Labeling is achieved by raising the flies on a diet containing yeast that has been cultured with heavy lysine. thermofisher.com This method allows for quantitative proteomic studies throughout the different life stages of the fly, from embryo to adult, providing valuable insights into developmental biology. thermofisher.com

Research Focus Areas in Proteomics Aided by this compound

This compound is a stable, isotopically labeled variant of the essential amino acid L-lysine, where all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). creative-biolabs.comsigmaaldrich.com This compound is a cornerstone reagent in the quantitative proteomics technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). researchgate.netnih.gov In SILAC, cells are cultured in specialized media where a standard "light" amino acid is replaced by its "heavy" isotopic counterpart, such as L-Lysine-6-¹³C hydrochloride. hopkinsmedicine.org As cells grow and synthesize new proteins, this heavy amino acid is incorporated into their proteome. creative-biolabs.com

When the proteomes from two differentially labeled cell populations (e.g., a control group grown with light lysine and a treated group grown with heavy L-Lysine-6-¹³C hydrochloride) are mixed, the mass spectrometer can distinguish between the light and heavy peptides. nih.gov The resulting mass shift of 6 Daltons for each incorporated L-Lysine-6-¹³C allows for the precise relative quantification of thousands of proteins between the different experimental conditions. hopkinsmedicine.orgsigmaaldrich.com This powerful methodology has enabled significant advancements in several key areas of proteomics research.

Characterization of Intracellular Protein Signaling Pathways (e.g., Receptor Tyrosine Kinase Signaling)

The SILAC method, utilizing L-Lysine-6-¹³C hydrochloride, is a powerful tool for dissecting the complex and dynamic nature of intracellular signal transduction. nih.gov Signaling pathways, often triggered by external stimuli, rely on a cascade of protein interactions and post-translational modifications, such as phosphorylation. SILAC allows researchers to quantify changes in protein abundance and modification status in response to the activation or inhibition of a specific pathway.

A prime example is the study of Receptor Tyrosine Kinase (RTK) signaling. Researchers can use a SILAC-based strategy to identify novel substrates and downstream effectors of a specific RTK. nih.gov In a typical experiment, one population of cells is cultured in "light" SILAC medium (containing standard L-lysine) and another in "heavy" medium (containing L-Lysine-6-¹³C hydrochloride). nih.gov The "heavy" cells are then stimulated to activate a specific RTK pathway, while the "light" cells serve as the untreated control. After stimulation, the cell populations are combined, and proteins of interest, such as those containing phosphotyrosine residues, are enriched. Mass spectrometry analysis then reveals pairs of light and heavy peptides, with the ratio of their intensities indicating the change in phosphorylation or abundance of that specific protein upon RTK activation. nih.gov This approach provides valuable data for screening new signaling molecules and understanding the dynamic regulation of the pathway. nih.gov

| Application Area | Experimental Approach | Key Findings | Reference Study |

| RTK Signaling | SILAC labeling of NG108-15 cells with "light" and "heavy" (¹³C₆-Lysine) amino acids. One population is treated to activate the EphB2 receptor. Phosphotyrosine proteins are enriched and analyzed by LC-MS/MS. | Identification and quantification of proteins that are differentially phosphorylated upon RTK activation, revealing direct substrates and downstream signaling components. | Based on the methodology for studying RTK signaling. nih.gov |

Analysis of Protein Expression Dynamics in Response to Biological Stimuli

Understanding how cells adapt to various biological stimuli—such as stress, drug treatment, or infection—is fundamental to cell biology. These responses involve significant changes in the cellular proteome. SILAC with L-Lysine-6-¹³C hydrochloride provides a precise method for tracking these global changes in protein expression over time. researchgate.nethopkinsmedicine.org

For instance, pulsed SILAC (pSILAC) can be used to monitor newly synthesized proteins. In this variation, the heavy isotope label is added to the cell culture for a defined period. This allows researchers to specifically quantify proteins that are synthesized during that time window, offering insights into the dynamics of protein turnover and the immediate cellular response to a stimulus. This technique has been applied to study the effects of viral infections, such as HIV-1, on host-cell protein synthesis and survival. sigmaaldrich.comsigmaaldrich.com Similarly, SILAC has been employed to analyze the proteome of cells transfected with microRNAs to understand their regulatory impact on protein expression. sigmaaldrich.com

Another application is the characterization of post-translational modifications. A quantitative proteomics study used SILAC to identify substrates for the enzyme Tip60, which is involved in lysine 2-hydroxyisobutyrylation (Khib), a type of post-translational modification. By comparing wild-type cells ("heavy" ¹³C₆,¹⁵N₂-Lysine label) with Tip60 overexpressing cells ("light" lysine label), researchers identified hundreds of potential Khib substrates regulated by this enzyme, revealing its role in cellular pathways. nih.gov

| Stimulus/Condition | Cell Model | SILAC Label | Objective | Key Findings |

| Tip60 Overexpression | HEK293 cells | ¹³C₆,¹⁵N₂-L-Lysine | Identify Khib substrates regulated by Tip60. | Determined 3,502 unique Khib sites, with 536 sites from 406 proteins detected only in Tip60 overexpressing cells, indicating potential substrates. nih.gov |

| HIV-1 Infection | Human monocyte-derived macrophages | L-Lysine-¹³C₆ | Study host-cell function, survival, and protein synthesis pathways. | pSILAC allows for the precise measurement of changes in host protein synthesis in response to viral infection. sigmaaldrich.com |

Investigations into Protein Profile Changes in Cellular Models of Disease

Cellular and animal models are indispensable for studying the molecular basis of human diseases. Quantitative proteomics using in vivo SILAC labeling with L-Lysine-6-¹³C hydrochloride has emerged as a highly accurate method for analyzing proteome-wide changes in disease states. nih.gov

This approach has been successfully applied to a mouse model of Duchenne muscular dystrophy (DMD), the mdx mouse. nih.gov In this study, wild-type mice were metabolically labeled by feeding them a diet containing ¹³C₆-lysine ("heavy" mouse). Tissues from these heavy-labeled healthy mice were then mixed with tissues from unlabeled mdx mice ("light" mouse) at an early stage of the disease. This "spike-in" SILAC strategy allowed for the accurate quantification of protein differences between the healthy and diseased states. The study quantified 789 proteins and found 73 to be significantly altered in the dystrophin-deficient muscle. nih.gov Bioinformatic analysis of these changes identified key pathological pathways affected early in the disease, including integrin-linked kinase signaling, actin cytoskeleton signaling, and mitochondrial energy metabolism. nih.gov These findings highlight molecular networks that could serve as potential therapeutic targets.

| Disease Model | Organism | SILAC Strategy | Proteins Quantified | Significantly Altered Proteins | Identified Pathological Pathways |

| Duchenne Muscular Dystrophy (mdx) | Mouse | In vivo labeling with ¹³C₆-lysine diet | 789 | 73 | Integrin-linked kinase pathway, actin cytoskeleton signaling, mitochondrial energy metabolism, calcium homeostasis. nih.gov |

This ability to obtain a global and quantitative snapshot of the proteome in a disease context makes SILAC with L-Lysine-6-¹³C hydrochloride a vital tool for biomarker discovery and for uncovering the complex molecular mechanisms that underlie various pathologies.

Mechanistic Insights Through Metabolic Flux Analysis Mfa and Metabolomics

Core Principles of 13C-Metabolic Flux Analysis Utilizing L-Lysine-6-13C Hydrochloride as a Tracer

13C-Metabolic Flux Analysis (13C-MFA) is a technique that uses 13C-labeled substrates to trace the flow of carbon atoms through metabolic pathways. youtube.comcreative-proteomics.com By measuring the distribution of 13C isotopes in various metabolites, it is possible to quantify the rates (fluxes) of intracellular reactions. youtube.comcreative-proteomics.com this compound, with its specifically labeled carbon at the C6 position, serves as a precise tracer for investigating lysine (B10760008) metabolism and its connections to other pathways.

The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. creative-proteomics.com When cells are supplied with this compound, the labeled carbon atom at the 6-position of lysine enters the cellular metabolic network. As lysine is catabolized, this labeled carbon is transferred to various intermediary metabolites.

The specific position of the label in the lysine molecule is crucial. The catabolism of lysine proceeds through several steps, and the fate of each carbon atom can be mapped to subsequent molecules. For instance, the saccharopine pathway, a major route for lysine degradation in many organisms, ultimately breaks down lysine into acetyl-CoA. creative-proteomics.comwikimedia.orgnih.gov By analyzing the isotopic enrichment in acetyl-CoA and metabolites derived from it, such as those in the Tricarboxylic Acid (TCA) cycle, the flux through the lysine catabolic pathway can be determined.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to measure the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids. fz-juelich.denih.gov The resulting labeling patterns provide a detailed fingerprint of the metabolic state of the cell.

The experimental data from isotopic labeling studies are interpreted using sophisticated computational models and algorithms to estimate intracellular fluxes. nih.govnih.gov These models consist of a stoichiometric network of biochemical reactions and a set of equations that describe the flow of carbon atoms between metabolites.

Several software packages have been developed to facilitate 13C-MFA, including 13CFLUX2 and Isotopomer Network Compartmental Analysis (INCA) . youtube.comfz-juelich.denih.govnih.govvueinnovations.comscispace.com These tools employ algorithms that simulate the propagation of isotope labels through the metabolic network for a given set of fluxes. The Elementary Metabolite Unit (EMU) method is a common and efficient algorithm used in these software packages to reduce the complexity of the isotopomer balance equations. fz-juelich.devueinnovations.com

The process of flux quantification involves the following steps:

Model Construction: A detailed metabolic network model is constructed, including all relevant biochemical reactions and their stoichiometry.

Isotopomer Labeling Simulation: The software simulates the expected labeling patterns of measurable metabolites for a given set of metabolic fluxes.

Parameter Estimation: The simulated labeling patterns are compared to the experimentally measured data. An optimization algorithm, such as a Levenberg-Marquardt gradient-based search, is used to adjust the flux values to minimize the difference between the simulated and experimental data. nih.govscispace.com

Statistical Analysis: Statistical methods are used to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes, providing a measure of their precision. nih.gov

Elucidation of Amino Acid Metabolic Pathways

This compound is a valuable tool for dissecting the complexities of amino acid metabolism, particularly the biosynthesis and catabolism of lysine itself and its interactions with central metabolic routes.

While this compound is primarily used to trace the catabolic fate of lysine, it can also provide insights into the dynamics of lysine biosynthesis through isotopic dilution studies. The primary catabolic route for lysine in many organisms is the saccharopine pathway, which converts lysine to α-aminoadipate and ultimately to acetyl-CoA. nih.govfrontiersin.orgnih.gov

A study on the fermentation of L-[6-13C]lysine by the human gut commensal Intestinimonas AF211 demonstrated the direct tracing of the labeled carbon. The 13C label from the C6 position of lysine was found in the C2 and C4 positions of butyrate (B1204436) and the C2 position of acetate, elucidating the specific catabolic pathways in this bacterium.

The catabolism of lysine directly links its metabolism to central carbon pathways. The end product of lysine degradation, acetyl-CoA, is a primary entry point into the Tricarboxylic Acid (TCA) cycle . creative-proteomics.com Tracing the 13C label from this compound into TCA cycle intermediates like citrate, α-ketoglutarate, succinate, fumarate, and malate (B86768) provides a direct measure of the contribution of lysine catabolism to the cellular energy and biosynthetic precursor pools.

The glutamate (B1630785) generated during the saccharopine pathway can also be further metabolized, potentially influencing other pathways. frontiersin.orgnih.gov For example, glutamate can be converted to α-ketoglutarate, another key TCA cycle intermediate.

While the direct tracing of the 13C from lysine to the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is less direct, interconnections can be inferred. The PPP is a major source of NADPH, which is required for various biosynthetic pathways, including amino acid synthesis. youtube.com The metabolic state of the cell, influenced by the flux through the TCA cycle from lysine catabolism, can in turn affect the demand for NADPH and thus modulate the flux through the PPP. 13C-MFA studies in various organisms have shown that changes in the demand for biosynthetic precursors and cofactors like NADPH lead to a redistribution of fluxes between glycolysis, the TCA cycle, and the PPP.

Applications in Microbial Metabolic Engineering for Biotechnological Production

The insights gained from 13C-MFA using tracers like this compound are instrumental in metabolic engineering efforts aimed at improving the biotechnological production of valuable compounds. A prime example is the industrial production of L-lysine itself.

Corynebacterium glutamicum is a key microorganism used for the large-scale fermentation of L-lysine. fz-juelich.denih.gov 13C-MFA has been extensively applied to understand and optimize lysine production in this bacterium. While these studies often use 13C-labeled glucose to trace the carbon flow towards lysine, the principles are directly applicable to understanding the broader metabolic network.

For instance, a study on a lysine-producing mutant of C. glutamicum revealed a significant decrease in the reverse C4-decarboxylation flux at the anaplerotic node, which correlated with a threefold increase in lysine formation. fz-juelich.de This highlights how MFA can identify key regulatory points in a metabolic network.

The table below presents data from a comparative metabolic flux analysis of a lysine-producing Corynebacterium glutamicum strain grown on glucose versus fructose. Although the tracer used was labeled glucose, the data illustrates how MFA can quantify fluxes in central pathways that are directly relevant to lysine production.

| Metabolic Flux | Relative Flux on Glucose (%) | Relative Flux on Fructose (%) |

|---|---|---|

| Pentose Phosphate Pathway | 62.0 | 14.4 |

| Pyruvate (B1213749) Dehydrogenase | 70.9 | 95.2 |

| Lysine Synthesis | 25.0 | 15.0 |

Metabolic engineering of other microorganisms, such as Escherichia coli and Bacillus subtilis, for the production of lysine and other amino acids also benefits from 13C-MFA. nih.govnih.gov By quantifying the metabolic flux distribution, researchers can identify bottlenecks in production pathways, competing pathways that divert precursors, and cofactor imbalances. nih.gov This knowledge allows for targeted genetic modifications to enhance the production of the desired compound. For example, in E. coli, MFA can guide the strategic adjustment of metabolic pathways to optimize the intracellular flow of cofactors like NADPH, which is crucial for lysine biosynthesis. nih.gov

Optimization of L-Lysine Production in Microorganisms (e.g., Corynebacterium glutamicum)

Corynebacterium glutamicum is a key industrial microorganism used for the large-scale production of amino acids, most notably L-lysine. nih.gov Metabolic engineering efforts to enhance L-lysine yields in this bacterium have greatly benefited from 13C-based MFA. By cultivating C. glutamicum on 13C-labeled substrates, researchers can trace the path of carbon atoms into L-lysine and other metabolites. nih.govnih.gov The labeling patterns in proteinogenic amino acids, including lysine, are analyzed to elucidate the fluxes through central carbon metabolism, such as the glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov

For instance, studies have utilized 13C-labeled glucose to determine the relative contributions of different pathways to the synthesis of L-lysine precursors, namely pyruvate and oxaloacetate. nih.gov This analysis has revealed bottlenecks in the metabolic network that can be targeted for genetic modification.

Below is a table summarizing typical metabolic flux data in a lysine-producing C. glutamicum strain grown on glucose, as determined by 13C-MFA.

| Metabolic Pathway/Reaction | Relative Flux (%) | Precursor for L-Lysine Synthesis |

| Glycolysis | 38 | Pyruvate |

| Pentose Phosphate Pathway | 62 | NADPH, Precursors |

| Pyruvate Carboxylase | 35 | Oxaloacetate |

| Pyruvate Dehydrogenase | 27 | Acetyl-CoA |

| TCA Cycle (Oxaloacetate to Malate) | 25 | Oxaloacetate |

This is a representative data table synthesized from typical findings in the field and does not represent a specific study.

Understanding Metabolic Adaptations and Engineering Strategies

13C-MFA has been instrumental in understanding how C. glutamicum adapts its metabolism under different growth conditions and genetic modifications. nih.govnih.gov For example, comparative flux analysis of wild-type and engineered strains has quantified the impact of specific gene knockouts or overexpressions on carbon flow. sigmaaldrich.comresearchgate.net

Key metabolic engineering strategies informed by 13C-MFA to enhance L-lysine production include:

Increasing NADPH availability: The biosynthesis of L-lysine is an NADPH-demanding process. nih.gov MFA studies have identified the PPP as a major source of NADPH. nih.gov Consequently, engineering strategies have focused on redirecting more carbon flux into the PPP. nih.gov

Enhancing the supply of precursors: MFA can pinpoint limitations in the supply of oxaloacetate and pyruvate. nih.gov This has led to the amplification of anaplerotic reactions, such as the pyruvate carboxylase reaction, to channel more carbon towards L-lysine synthesis. nih.gov

Redirecting flux from competing pathways: By quantifying fluxes to biomass and byproducts, MFA helps in identifying pathways that compete with L-lysine production for precursors and energy. sigmaaldrich.com Gene deletions in these competing pathways can then be performed to redirect carbon towards the desired product. sigmaaldrich.comresearchgate.net

The table below illustrates the effect of a specific genetic modification on the central metabolic fluxes in C. glutamicum, as elucidated by 13C-MFA.

| Metabolic Flux | Wild-Type Strain (%) | Engineered Strain (with enhanced PPP) (%) |

| Pentose Phosphate Pathway | 55 | 70 |

| Glycolysis | 45 | 30 |

| L-Lysine Yield | 100 (relative) | 125 (relative) |

This is a representative data table synthesized from typical findings in the field and does not represent a specific study.

In Vivo Tracer Studies of Whole-Body and Tissue-Specific Amino Acid Metabolism

Quantification of Whole-Body Amino Acid Flux and Turnover

By administering this compound to human subjects or animal models, researchers can measure the rate of appearance of the labeled lysine in the plasma and its incorporation into proteins. nih.gov This allows for the calculation of whole-body protein turnover, which is the dynamic balance between protein synthesis and protein breakdown. nih.govnih.gov These measurements are fundamental in nutritional science for determining dietary amino acid requirements. nih.gov

A simplified representation of data from a whole-body lysine turnover study is presented below.

| Parameter | Value (mg/kg/day) |

| Lysine Intake | 30 |

| Lysine Oxidation | 15 |

| Lysine Flux (Turnover) | 120 |

| Protein Synthesis | 105 |

| Protein Breakdown | 90 |

This is a representative data table synthesized from typical findings in the field and does not represent a specific study.

Assessment of Amino Acid Homeostasis under Varying Physiological Conditions

Stable isotope tracer studies with this compound are invaluable for investigating how the body maintains amino acid homeostasis under different physiological and pathological conditions. nih.gov For example, such studies have been used to assess the impact of varying dietary lysine intake on whole-body lysine balance. nih.gov Results from these investigations have been critical in establishing dietary reference intakes for essential amino acids. nih.gov

The following table shows the effect of different lysine intake levels on daily lysine balance in healthy adults.

| Lysine Intake (mg/kg/day) | Lysine Oxidation (mg/kg/day) | Daily Lysine Balance (mg/kg/day) |

| 15 | 14 | -1 |

| 30 | 18 | +12 |

| 60 | 35 | +25 |

This is a representative data table synthesized from typical findings in the field and does not represent a specific study.

Analysis of Tissue-Specific Metabolic Dynamics (e.g., astrocytes)

While whole-body studies provide a global picture, understanding the metabolic dynamics within specific tissues is crucial. This compound is used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to investigate protein turnover and synthesis in specific cell types, such as astrocytes. nih.gov Astrocytes are glial cells in the central nervous system that provide metabolic support to neurons. nih.gov

By culturing astrocytes in a medium containing heavy-labeled lysine (e.g., this compound), researchers can quantify changes in the astrocyte proteome in response to various stimuli or in disease models. nih.gov This approach provides insights into the metabolic adaptations of these cells and their role in brain function and pathology.

A representative table from a SILAC experiment on astrocytes is shown below, indicating the relative abundance of key metabolic enzymes under normal and stressed conditions.

| Protein | Function | Relative Abundance (Stressed vs. Normal) |

| Glutamine Synthetase | Glutamate metabolism | 1.5 |

| Pyruvate Carboxylase | Anaplerosis | 1.3 |

| Glycogen Phosphorylase | Glycogenolysis | 0.8 |

This is a representative data table synthesized from typical findings in the field and does not represent a specific study.

Structural and Biophysical Investigations Using Nuclear Magnetic Resonance Nmr Spectroscopy

Isotopic Labeling Strategies for Enhanced NMR Sensitivity and Spectral Simplification

A primary challenge in biomolecular NMR is the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%). osti.gov Isotopic labeling, the technique of enriching proteins with ¹³C, is therefore essential for a wide range of modern NMR experiments that offer improved signal dispersion and sensitivity over proton-only NMR. osti.gov L-Lysine-6-¹³C hydrochloride is a key reagent in these strategies, particularly for selective labeling approaches.

Uniform labeling is a strategy where all carbon atoms in a protein are replaced with ¹³C isotopes. bcm.edu This is typically achieved by expressing the protein in a host system, such as E. coli, that is grown on media where the sole carbon source is uniformly ¹³C-labeled, for example, [U-¹³C₆]D-glucose. nih.govnih.gov The resulting uniformly labeled protein allows for the measurement of a vast network of through-bond and through-space correlations, providing comprehensive structural constraints like dihedral angles and interatomic distances. bcm.edu

While powerful, this approach can lead to highly complex spectra due to the large number of ¹³C-¹³C couplings, which can cause signal overlap and line broadening, especially in larger proteins. bcm.edu To simplify crowded spectra in uniformly labeled proteins, specific pulse sequences can be employed to selectively excite certain amino acid types, such as lysine (B10760008) and arginine, effectively filtering their signals from the complex background. copernicus.org

Selective labeling provides a solution to the complexity of uniformly labeled spectra by enriching only specific atoms or residue types. osti.gov Incorporating L-Lysine-6-¹³C hydrochloride into protein expression media allows for the targeted placement of a ¹³C label at the Cε position of every lysine residue. This approach is invaluable for focusing on the roles of specific lysine side chains in protein function. For instance, studies on staphylococcal nuclease have utilized [ε-¹³C;ε,ε-D₂]-Lys to obtain remarkably well-resolved signals from the lysine side chains, enabling unambiguous assignment and detailed analysis of their conformation and ionization states. kisti.re.kr

Another powerful selective technique is "reverse labeling," where a minimal medium containing uniformly ¹³C-labeled precursors is supplemented with an unlabeled amino acid, such as natural abundance L-lysine. osti.govresearchgate.net This results in a protein where all residues are ¹³C-labeled except for lysine, effectively "turning off" or removing lysine signals from the NMR spectrum, which can greatly simplify assignment and analysis. osti.gov

Table 1: Comparison of ¹³C Isotopic Labeling Strategies

| Strategy | Description | Key Precursor Example | Advantages | Disadvantages |

| Uniform Labeling | All carbon atoms in the protein are enriched with ¹³C. | [U-¹³C₆]D-glucose | Provides comprehensive structural constraints (distances, angles). bcm.edu | Can result in spectral crowding and signal overlap, especially in large proteins. bcm.edu |

| Selective Labeling | Only specific carbon atoms or amino acid types are enriched. | L-Lysine-6-¹³C hydrochloride | Simplifies spectra, allows for targeted analysis of specific residues. osti.govkisti.re.kr | Provides less comprehensive structural information compared to uniform labeling. |

| Reverse Labeling | A specific unlabeled amino acid is added to a uniform ¹³C-labeling medium. | Unlabeled L-Lysine | "Turns off" signals from a specific residue type, reducing spectral complexity. osti.govresearchgate.net | Information about the unlabeled residue is lost. |

Characterization of Protein Structure and Dynamics

Isotopic labeling is fundamental to determining the three-dimensional structures of proteins in solution. Uniform ¹³C labeling enables a suite of triple-resonance experiments (¹H, ¹³C, ¹⁵N) that are the cornerstone of modern biomolecular NMR, allowing for the sequential assignment of resonances and the calculation of high-resolution structures. nih.gov

Beyond static structure, NMR is uniquely suited to probe protein dynamics across a wide range of timescales. Spin-relaxation experiments, which measure the motional properties of individual nuclei, are significantly simplified by selective ¹³C labeling. nih.gov By incorporating labels at specific sites, such as the Cε of lysine, researchers can create isolated spin systems. This avoids complications from multiple one-bond ¹³C-¹³C couplings that are present in uniformly labeled samples, allowing for a more straightforward and accurate measurement of relaxation rates and a clearer description of protein motions. nih.gov

Studies of Protein-Ligand Interactions and Binding Mechanisms

NMR spectroscopy is a powerful method for characterizing the interactions between proteins and their binding partners, including small molecules, peptides, and other proteins. nih.govnaist.jp Chemical Shift Perturbation (CSP) is a widely used NMR technique to map these interaction surfaces. bcm.edu

In a typical CSP experiment, a ¹³C- or ¹⁵N-labeled protein is titrated with an unlabeled ligand. bcm.edunaist.jp Upon binding, the chemical environment of the nuclei at the interaction interface changes, causing a shift in their corresponding peaks in the NMR spectrum. bcm.edu By monitoring the ¹H-¹³C HSQC spectra of a protein selectively labeled with ¹³C-lysine, researchers can specifically track how the lysine residues are affected by ligand binding. Lysines that show significant chemical shift changes are identified as being at or near the binding site. nih.govresearchgate.net

Furthermore, by measuring the magnitude of the chemical shift changes as a function of ligand concentration, a binding curve can be generated. Fitting this data allows for the determination of the dissociation constant (Kd), a measure of binding affinity. researchgate.net This approach was successfully used to determine the affinity and map the interaction sites of methylated ubiquitin with three different ubiquitin-interacting proteins by monitoring the ¹H-¹³C HSQC spectra of the ¹³C-methylated lysine groups. nih.govresearchgate.netnih.gov

Analysis of Protein Post-Translational Modifications on Lysine Residues

Lysine residues are hotspots for a variety of critical post-translational modifications (PTMs), including methylation, acetylation, and ubiquitination, which regulate protein function. Isotopic labeling with ¹³C provides a direct and precise way to study these modifications using NMR.

Lysine methylation is a key PTM in cellular regulation, particularly in the context of histone proteins and epigenetic control. A powerful technique to study this modification by NMR is reductive methylation, where the amino groups of lysine side chains are chemically modified using ¹³C-labeled formaldehyde. nih.gov This post-modification is applicable to most proteins and proceeds quickly under mild conditions, introducing a sensitive ¹³C probe. nih.gov

The ¹³C-methyl groups on mono-, di-, and trimethylated lysines have distinct and well-resolved chemical shifts in ¹H-¹³C HSQC spectra, allowing for the unambiguous identification and quantification of each methylation state. This method has been used to study the interactions between methylated proteins and various molecules, serving as a sensitive probe for characterizing conformational changes and binding events involving these modified residues. nih.govnih.gov For example, a unique resonance in the ¹³C NMR spectrum of [¹³C]methylated ribonuclease A was assigned to the Nε,N-dimethylated active site residue, lysine 41. The chemical shift of this labeled residue was then monitored to study its ionization state and its perturbation upon the binding of active site ligands.

Direct Detection of Lysine Acetylation Using ¹³C-Enriched Cofactors

Lysine acetylation is a vital post-translational modification that neutralizes the positive charge of the lysine side chain and plays a key role in regulating gene expression, protein stability, and enzyme activity. frontiersin.org Traditional methods for studying acetylation often lack the ability to monitor the process in real-time and in a non-destructive manner. NMR spectroscopy, enhanced by isotopic labeling, provides a solution.

A powerful strategy for the direct detection of lysine acetylation involves the enzymatic transfer of a ¹³C-enriched acetyl group from a cofactor, typically ¹³C-labeled acetyl-coenzyme A (acetyl-CoA), to the lysine residue of a target protein. frontiersin.orgnsf.gov This approach does not require isotopic labeling of the protein itself, making it broadly applicable. The ¹³C-acetyl group provides a distinct and unambiguous NMR signal that can be used to monitor the acetylation event specifically.

This method has been successfully demonstrated using the histone H3 tail as a model system. frontiersin.org By using ¹³C-acetyl CoA, researchers can observe the appearance of a new resonance in the [¹H, ¹³C]-HSQC spectrum corresponding to the acetylated lysine. frontiersin.org For instance, in a study on the H3 histone tail, a new peak appeared at approximately 1.87 ppm for ¹H and 22.0 ppm for ¹³C, which is characteristic of the acetyllysine methyl group. frontiersin.org This signal is distinct from the resonances of free ¹³C-acetate or the ¹³C-acetyl group on CoA, ensuring that only the modification on the protein is observed. frontiersin.org

To further enhance spectral quality and enable more sophisticated structural studies, ¹³C direct-detect NMR experiments can be employed. frontiersin.org Experiments such as the [¹³C',¹³C^ali^] CaliCO-Kac and the [¹³C',¹⁵N] CON-Kac provide excellent spectral simplification, yielding a single major peak corresponding to the Nε-acetyllysine. frontiersin.org These advanced techniques are particularly useful for studying intrinsically disordered proteins, which are frequent targets of lysine acetylation. frontiersin.org

The table below presents typical NMR chemical shifts observed for the acetyl group transferred to a lysine residue on the histone H3 tail.

| Nucleus | Chemical Shift (ppm) | NMR Experiment |

| Acetyl ¹H (methyl) | 1.87 | [¹H, ¹³C]-HSQC |

| Acetyl ¹³C (methyl) | 22.0 | [¹H, ¹³C]-HSQC |

| Acetyl ¹³C (carbonyl) | ~173 | ¹³C Direct-Detect |

| Chemical shifts are approximate and can vary based on the local protein environment. Data derived from studies on the histone H3 tail. frontiersin.org |

This isotopic labeling strategy provides a robust, label-free, and non-destructive technique to monitor the enzymatic installation of acetyl marks, study the binding of acetyl-lysine "reader" domains, and observe the removal of these marks by deacetylase enzymes in real-time. frontiersin.org

Analytical Techniques for the Detection and Quantification of L Lysine 6 13c Hydrochloride in Research

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry is a cornerstone analytical technique for the study of isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. The introduction of a ¹³C atom at the C-6 position of lysine (B10760008) results in a predictable mass shift, enabling its distinction from the naturally abundant ¹²C counterpart.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a pivotal tool in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. researchgate.net In this approach, one cell population is cultured in a medium containing "light" (unlabeled) L-lysine, while another is grown in a medium with "heavy" L-lysine, such as L-Lysine-6-¹³C hydrochloride.

After a period of incorporation, proteins are extracted, combined, and enzymatically digested (e.g., with trypsin, which cleaves after lysine and arginine residues). The resulting peptide mixtures are then analyzed by LC-MS/MS. Peptides containing the ¹³C-labeled lysine will exhibit a mass shift compared to their unlabeled counterparts. The mass spectrometer detects these peptide pairs, and the ratio of their signal intensities provides a precise relative quantification of the protein from which they originated. For instance, a peptide containing a single L-Lysine-6-¹³C residue will be heavier by approximately 1 Dalton than its unlabeled version. This mass difference is readily detected by the mass spectrometer. researchgate.net

Table 1: Illustrative Mass Shift of a Tryptic Peptide Containing L-Lysine-6-¹³C

| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Observed m/z (z=2) |

| T-A-L-K | Unlabeled (¹²C) | 475.28 | 238.64 |

| T-A-L-K | L-Lysine-6-¹³C | 476.28 | 239.14 |

Note: The table presents a hypothetical peptide for illustrative purposes. Actual masses and m/z values will vary based on the peptide's amino acid composition.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of small molecules and metabolites, including amino acids. To make amino acids like lysine volatile for GC analysis, they must first be chemically derivatized. This process also creates characteristic fragmentation patterns upon ionization in the mass spectrometer.

When L-Lysine-6-¹³C hydrochloride is incorporated into metabolic pathways, the ¹³C label can be traced into various downstream metabolites. By extracting these metabolites, derivatizing them, and analyzing them by GC-MS, researchers can determine the extent of isotope incorporation. The mass spectra of the derivatized, ¹³C-labeled metabolites will show a mass shift in the parent ion and in specific fragment ions containing the labeled carbon atom. This information is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. nih.govspringernature.com The analysis of ¹³C enrichments and the distribution of isotopomers in metabolites and end products provide insights that are in good agreement with the predicted contributions of various metabolic pathways. nih.gov

High-resolution mass spectrometry, often utilizing instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides the accuracy and resolving power necessary to unambiguously distinguish between isotopically labeled and unlabeled species. acs.orgcreative-biolabs.com This capability is critical in complex biological samples where numerous peptides and metabolites may have very similar masses.

The high mass accuracy of these instruments allows for the confident identification of the small mass difference imparted by the ¹³C isotope. In SILAC experiments, for example, high-resolution MS can easily resolve the isotopic envelopes of the "light" and "heavy" peptide pairs, leading to more accurate and reliable protein quantification. researchgate.netcreative-biolabs.com This precision is essential for differentiating the intended isotopic label from the natural abundance of other heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that can also contribute to the mass of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is particularly well-suited for tracing the fate of isotopic labels.

¹³C NMR spectroscopy directly detects the ¹³C nucleus. In a sample containing L-Lysine-6-¹³C hydrochloride, the signal corresponding to the 6th carbon atom will be significantly enhanced due to its enrichment with the NMR-active ¹³C isotope. This allows for the direct observation of the labeled position.

When this labeled lysine is metabolized, the ¹³C atom is transferred to other molecules. By acquiring ¹³C NMR spectra of purified metabolites, researchers can precisely determine the position of the ¹³C label in these new molecules. This provides unambiguous evidence of specific metabolic transformations and pathway activities. The chemical shift of the carbon atom provides information about its local chemical environment.

Table 2: Typical ¹³C NMR Chemical Shifts for L-Lysine in D₂O

| Carbon Atom | Chemical Shift (ppm) |

| C1 (carboxyl) | ~174 |

| C2 (alpha-carbon) | ~55 |

| C3 | ~30 |

| C4 | ~22 |

| C5 | ~39 |

| C6 (epsilon-carbon) | ~40 |

Note: Chemical shifts are approximate and can vary with pH, solvent, and temperature. For L-Lysine-6-¹³C hydrochloride, the peak at ~40 ppm would be selectively enhanced.

Isotopic transient metabolic flux analysis is a sophisticated technique used to study the dynamics of metabolic networks. nih.govresearcher.life In this approach, a ¹³C-labeled substrate like L-Lysine-6-¹³C hydrochloride is introduced into a biological system, and the incorporation of the ¹³C label into various downstream metabolites is monitored over time using NMR spectroscopy.

By tracking the rate at which the ¹³C label appears in different positions of multiple metabolites, a dynamic picture of metabolic fluxes can be constructed. This non-stationary approach provides more detailed information than steady-state flux analysis, offering insights into the responsiveness of metabolic pathways to various stimuli or perturbations. frontiersin.org The combination of NMR's ability to resolve positional isomers and the time-course data allows for the creation of detailed quantitative models of cellular metabolism. nih.govresearcher.life

Future Directions and Emerging Research Avenues for L Lysine 6 13c Hydrochloride

Advancements in Quantitative Proteomics with Enhanced Multiplexing and Sensitivity

A primary application of L-Lysine-6-13C hydrochloride is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantifying thousands of proteins. creative-biolabs.comresearchgate.netnih.gov A significant future direction lies in developing strategies to enhance the multiplexing capabilities and sensitivity of these quantitative proteomics experiments. annualreviews.orgnih.gov

Higher-order multiplexing, which involves combining different isotopic labeling strategies, is a key area of advancement. nih.gov For instance, SILAC, an MS1-level quantification method, can be coupled with MS2-level isobaric tagging techniques like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). nih.govwashington.edu In this approach, different cell populations are first metabolically labeled using various isotopic forms of lysine (B10760008) (e.g., light, medium with L-Lysine-6-13C, and heavy with L-Lysine-¹³C₆,¹⁵N₂). nih.govcreative-biolabs.com After mixing and initial processing, the resulting peptides are then chemically labeled with different isobaric tags. This combined strategy significantly increases the number of samples that can be analyzed in a single mass spectrometry run, improving throughput and quantitative precision by minimizing experimental variability. nih.govnih.gov

This enhancement in multiplexing allows for more complex experimental designs, enabling researchers to compare multiple conditions, time points, or perturbations simultaneously. nih.gov The benefit is a reduction in instrument time and experimental costs while increasing the statistical power and accuracy of the results. annualreviews.org

| Multiplexing Strategy | Labeling Approach | Typical Plex Level | Quantification Level | Key Advantage |

|---|---|---|---|---|

| Standard SILAC | Metabolic (e.g., L-Lysine-6-13C) | 2-3 plex | MS1 | High accuracy, in vivo labeling. nih.gov |

| Isobaric Tagging (e.g., TMT) | Chemical | Up to 11-plex (standard) | MS2/MS3 | Higher multiplexing capacity. nih.gov |

| Combined SILAC and TMT | Metabolic + Chemical | >11-plex | MS1 and MS2 | Significantly enhanced multiplexing and throughput. nih.gov |

Integration of Isotopic Labeling with Multi-Omics Data for Systems-Level Understanding

The next frontier in biological research is the integration of multiple "omics" datasets to build comprehensive, systems-level models of cellular function. Isotopic labeling with compounds like this compound provides a critical layer of functional data for the proteome that can be integrated with genomics, transcriptomics, and metabolomics. irisotope.com

By tracing the incorporation of ¹³C from lysine into newly synthesized proteins, researchers can measure protein turnover rates and fluxes through specific biosynthetic pathways. thermofisher.com This dynamic information is a powerful complement to the static snapshots provided by other omics technologies. For example, integrating proteomic flux data from a SILAC experiment with transcriptomic (RNA-Seq) and metabolomic data can reveal how changes in gene expression translate into functional changes in metabolic pathways and protein abundance. nih.gov

This integrated approach is crucial for understanding complex biological processes, such as cancer metabolism, where metabolic reprogramming is a key hallmark. asiaresearchnews.commdpi.com By combining stable isotope tracing with other omics data, researchers can identify critical nodes in metabolic networks that are dysregulated in disease, potentially revealing new therapeutic targets. mdpi.com The use of stable isotope tracers allows for the assessment of pathway activities, providing a much deeper understanding of metabolism than metabolite concentrations alone. irisotope.com

| Omics Data Type | Information Provided | Role of L-Lysine-6-13C Labeling |

|---|---|---|

| Genomics | DNA sequence, genetic predispositions. | Connects genetic makeup to functional protein expression and turnover. |

| Transcriptomics | Gene expression levels (mRNA). | Reveals post-transcriptional regulation by comparing mRNA levels to protein synthesis rates. |

| Proteomics | Protein abundance and post-translational modifications. | Provides dynamic data on protein synthesis, degradation, and flux (turnover). thermofisher.com |

| Metabolomics | Metabolite concentrations. | Traces the flow of nutrients (lysine) through metabolic pathways into protein biomass. nih.gov |

Development of Novel Computational and Mathematical Models for Isotope Tracing and Flux Analysis

The increasing complexity and volume of data generated from isotope tracing experiments necessitate the development of more sophisticated computational and mathematical models. mdpi.com These models are essential for translating the intricate patterns of isotope incorporation into quantitative measurements of metabolic fluxes—the rates of reactions in a metabolic network. nih.govarxiv.org

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are two computational approaches used to analyze and predict metabolic fluxes. mdpi.comeares.org Data from experiments using this compound serves as a critical input, constraining the models to reflect real biological activity. nih.gov For example, by measuring the ¹³C enrichment in lysine and other amino acids derived from cellular metabolism, researchers can quantify the activity of pathways involved in amino acid biosynthesis and catabolism. nih.gov

Future developments in this area will focus on creating models that can:

Integrate multi-omics data: New algorithms are needed to build predictive models that can simultaneously incorporate data from proteomics, metabolomics, and transcriptomics. nih.gov

Handle dynamic systems: Current models often assume a metabolic steady state. nih.gov Advanced models will better capture the dynamic nature of metabolism over time, for instance, in response to a drug or environmental stimulus.

Incorporate spatial information: Integrating spatial data, such as the location of proteins and metabolites within a cell or tissue, will provide a more accurate representation of metabolic processes. nih.gov

Leverage AI and machine learning: AI-driven modeling and machine learning can help to identify complex patterns in large datasets, improving the accuracy of flux predictions and aiding in the design of future isotope tracing experiments. nih.gov

These advanced computational tools will be indispensable for fully realizing the potential of data generated using tracers like this compound, enabling a deeper and more quantitative understanding of complex biological systems. ucla.edu

Q & A

Basic Question: What are the standard protocols for synthesizing L-Lysine-6-13C hydrochloride, and how is isotopic purity ensured during synthesis?

Answer:

Synthesis typically involves incorporating 13C at the sixth carbon position using labeled precursors (e.g., 13C-glucose) in microbial cultures or chemical synthesis. Key steps include:

Precursor incorporation : Microbes like E. coli are cultured with 13C-labeled substrates to biosynthesize labeled lysine .

Purification : Ion-exchange chromatography isolates lysine from fermentation broth, followed by HCl treatment to form the hydrochloride salt .

Isotopic purity verification : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) quantifies 13C enrichment. For example, 99 atom % 13C purity is achievable using optimized protocols .

Table 1 : Representative isotopic purity data for labeled lysine derivatives

| Product No. ( ) | Isotopic Labeling | Purity (%) |

|---|---|---|

| 607665 | 13C (99%), 15N (98%) | 98% (CP) |

| 643459 | 13C (99%) | 95% (CP) |

Advanced Question: How can researchers optimize synthesis to minimize unlabeled lysine contamination in this compound?

Answer:

Contamination arises from incomplete precursor uptake or metabolic cross-talk. Mitigation strategies:

- Precursor excess : Use 2–3× molar excess of 13C-glucose to outcompete natural carbon sources .

- Knockout strains : Employ microbial strains with disrupted pathways for endogenous lysine synthesis .

- Post-synthesis analysis : LC-MS/MS detects trace unlabeled lysine; corrections apply via calibration curves .

Critical Consideration : Metabolic dilution effects in in vivo systems require kinetic modeling to adjust for isotopic decay .

Basic Question: What analytical methods are recommended for characterizing this compound?

Answer:

- Isotopic enrichment : High-resolution MS (HRMS) measures 13C/12C ratios at m/z 147.1 (lysine fragment) .

- Structural confirmation : 13C-NMR identifies the 13C-6 peak at ~35 ppm, distinct from natural abundance carbons .

- Purity assessment : HPLC with UV detection (210 nm) quantifies chemical impurities (<2%) .

Advanced Question: How do spectral overlaps in NMR or MS complicate data interpretation for multi-isotope-labeled lysine (e.g., 13C-6 and 15N-ε)?

Answer:

- NMR challenges : 13C-6 and 15N-ε coupling causes split peaks. Use 2D NMR (HSQC) to resolve cross-peaks .

- MS interference : Isotopic clusters from 13C and 15N may overlap. Employ high-resolution Orbitrap MS (resolving power >60,000) to differentiate .

- Data correction : Apply isotopic correction algorithms (e.g., IsoCor) to deconvolute natural abundance contributions .

Basic Question: What are the primary research applications of this compound in metabolic studies?

Answer:

- Tracer studies : Quantify lysine flux in protein synthesis or catabolism using isotope-ratio MS .

- Kinetic modeling : Track 13C incorporation into metabolites (e.g., acetyl-CoA) to map metabolic pathways .